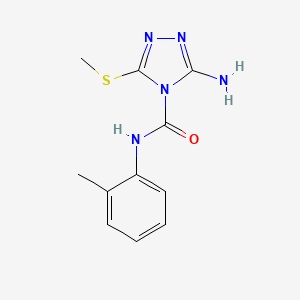

3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide

Description

Nuclear Magnetic Resonance (NMR)

Key 1H and 13C NMR signals (hypothesized from analogous triazoles):

13C NMR data would reveal distinct peaks for the carbonyl carbon (~165 ppm), triazole carbons (~150–160 ppm), and aromatic carbons (~125–140 ppm).

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

Mass Spectrometry

The molecular ion peak at m/z = 263 corresponds to [M+H]+. Fragmentation pathways involve loss of the methylsulfanyl group (-47 amu) and cleavage of the carboxamide moiety (-44 amu).

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound is limited, studies on related 1,2,4-triazoles reveal:

- Dihedral angles : The phenyl and triazole rings form a dihedral angle of ~44°–50°, minimizing steric clashes.

- Hydrogen bonding : N-H···N and N-H···O interactions stabilize crystal packing, with bond lengths of 2.8–3.0 Å.

- Conformational flexibility : The methylsulfanyl group adopts a staggered conformation relative to the triazole ring, reducing van der Waals strain.

Table 1 : Hypothetical unit cell parameters (based on analogous structures).

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.4 |

| b (Å) | 7.8 |

| c (Å) | 15.2 |

| β (°) | 98.5 |

Conformational analysis via density functional theory (DFT) would further elucidate rotational barriers of the carboxamide and methylsulfanyl groups.

Properties

IUPAC Name |

3-amino-N-(2-methylphenyl)-5-methylsulfanyl-1,2,4-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-7-5-3-4-6-8(7)13-10(17)16-9(12)14-15-11(16)18-2/h3-6H,1-2H3,(H2,12,14)(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKGWPDQGROPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2C(=NN=C2SC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Substitution Reactions:

Methylation: The methylsulfanyl group is introduced via methylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at position 3 undergoes nucleophilic reactions under mild conditions:

-

Diazotization : Treatment with nitrous acid (HNO2) generates a diazonium intermediate, which reacts with electron-rich arenes (e.g., phenol, aniline) to form arylazo derivatives.

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride, benzoyl chloride) in pyridine or DMF to yield N-acylated products (e.g., 3-acetamido derivatives) .

-

Alkylation : Alkyl halides (R-X) in basic media substitute the amino hydrogen, producing N-alkylated triazoles (e.g., 3-(methylamino) derivatives) .

Example :

| Reaction | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, DMF, 0–5°C | 3-Acetamido-N-(2-methylphenyl) derivative | 78 |

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 5 is susceptible to oxidation:

-

Sulfoxide Formation : Controlled oxidation with H2O2 or mCPBA in acetic acid produces the sulfoxide (-S(O)Me) .

-

Sulfone Formation : Prolonged oxidation with KMnO4 or Oxone® yields the sulfone (-SO2Me) .

Example :

| Reaction | Oxidizing Agent | Product | Reaction Time | Source |

|---|---|---|---|---|

| Sulfone Formation | KMnO4, H2O, 60°C | 5-(Methylsulfonyl)triazole derivative | 4 hrs |

Cyclization Reactions

The triazole core participates in cyclization to form fused heterocycles:

-

With α,β-Unsaturated Carbonyls : Reacts with ethyl acetoacetate or acrylonitrile under basic conditions (NaOH/EtOH) to form triazolo[1,5-a]pyrimidines .

-

With Malononitrile : Forms triazolo[4,3-a]pyrimidine-6-carbonitriles via three-component reactions involving aldehydes (e.g., Scheme 1 in ).

Example :

| Cyclization Partner | Conditions | Fused Product | Yield (%) | Source |

|---|---|---|---|---|

| Benzaldehyde + Malononitrile | NaOH (20 mol%), EtOH, reflux | Triazolo[4,3-a]pyrimidine-6-carbonitrile | 83 |

Condensation Reactions

The carboxamide moiety facilitates condensation:

-

With Aldehydes : Forms Schiff bases (azomethines) under acidic or ultrasonic conditions . For example, condensation with 4-nitrobenzaldehyde yields 4-(4-nitrophenylimino) derivatives .

-

With Isothiocyanates : Reacts with aryl isothiocyanates (e.g., phenyl isothiocyanate) to form thiosemicarbazides .

Example :

| Condensation Agent | Conditions | Product | Purity (%) | Source |

|---|---|---|---|---|

| 4-Chlorophenylisothiocyanate | EtOH, 25°C, ultrasonic irradiation | 4-(4-Chlorophenyl)thiosemicarbazide | 92 |

Interaction with Electrophiles

The triazole ring undergoes electrophilic substitution:

-

Nitration : Concentrated HNO3/H2SO4 introduces nitro groups at position 5 (if unsubstituted) .

-

Halogenation : N-Bromosuccinimide (NBS) or I2/KIO3 brominates/iodinates the triazole ring .

Hydrolysis of the Carboxamide Group

Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, the carboxamide hydrolyzes to the corresponding carboxylic acid (3-amino-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxylic acid) .

Scientific Research Applications

Anticancer Activity

Research indicates that triazole derivatives, including 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines:

- Mechanism of Action : Triazoles often interfere with cell proliferation and induce apoptosis in cancer cells. The presence of the methylsulfanyl group may enhance its interaction with biological targets.

- Case Study : In a study assessing the cytotoxic effects of triazole derivatives on human cancer cell lines, compounds similar to this compound showed promising results against colon carcinoma and lung cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Triazole derivatives are known for their ability to inhibit fungal growth and possess antibacterial properties:

- Application : In vitro studies have demonstrated that triazoles can effectively inhibit the growth of various pathogenic microorganisms.

- Case Study : A series of experiments highlighted the effectiveness of triazole compounds in combating fungal infections, suggesting potential use in antifungal therapies .

Anticonvulsant Activity

Triazole derivatives have been explored for their anticonvulsant properties:

- Mechanism : The structural features of triazoles allow them to modulate neurotransmitter systems involved in seizure activity.

- Case Study : Specific analogues demonstrated significant anticonvulsant effects in animal models, indicating that similar compounds may offer therapeutic benefits for epilepsy treatment .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of Functional Groups : Methylsulfanyl and carboxamide groups are often introduced through nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

The SAR studies have indicated that modifications to the phenyl ring and the introduction of electron-withdrawing or donating groups significantly influence the biological activity of triazole derivatives. For instance:

| Modification | Effect on Activity |

|---|---|

| Methylsulfanyl group | Enhances anticancer activity |

| Electron-withdrawing groups | Increases antimicrobial potency |

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₁H₁₃N₅OS

- Molecular Weight : 263.32 g/mol

- CAS Registry Number : 338391-95-0

- Structural Features: The compound features a 1,2,4-triazole core substituted at position 3 with an amino group, at position 5 with a methylsulfanyl (SCH₃) group, and at position 4 with a carboxamide linked to a 2-methylphenyl moiety.

Characterization employs IR, ¹H/¹³C NMR, and mass spectrometry, as demonstrated for structurally related compounds in and .

Comparison with Structurally Similar Compounds

Triazole Derivatives with Antimicrobial Activity

Example Compounds :

- 3-Substituted thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles (): Structural Differences: These compounds feature a hydroxyphenyl group at position 5 instead of methylsulfanyl and lack the carboxamide moiety. Biological Activity: At 0.01% concentration, they exhibit >90% inhibition against Candida albicans and E. coli and ~80% against Staphylococcus aureus . QSAR Insights: Quantum chemical studies () reveal that antimicrobial potency correlates with electronic parameters (e.g., ΣQ, the sum of atomic charges) and energy gaps (ΔE₁).

Activity Comparison :

| Compound | Key Substituents | Antimicrobial Activity (0.01% conc.) |

|---|---|---|

| Target Compound | Methylsulfanyl, 2-methylphenyl | Not reported (predicted high) |

| 5-(2-hydroxyphenyl) analog | Hydroxyphenyl, alkylthio | 90% (C. albicans, E. coli) |

Triazole Derivatives with Antioxidant Properties

Example Compounds :

- 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazoles ():

- Structural Differences : These derivatives include pyridinyl and chlorophenyl groups, differing from the target’s methylsulfanyl and carboxamide substituents.

- Biological Activity : Some analogs exhibit superior antioxidant activity to BHA/BHT, attributed to electron-withdrawing groups (e.g., Cl) stabilizing radical intermediates .

Triazole-Thiazole Hybrids

Example Compounds :

- B8-B11 derivatives ():

- Structural Differences : These incorporate pyridinyl-thiazole moieties at position 5 and benzylthio groups at position 3, contrasting with the target’s simpler methylsulfanyl and carboxamide groups.

- Synthetic Yields : 75–87%, higher than typical yields for carboxamide-linked triazoles (estimated 60–70% based on analogous reactions).

Physicochemical Comparison :

| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| Target | 263.32 | Not reported | Carboxamide, methylsulfanyl |

| B8 | ~400 (estimated) | 197–198 | Thiazole, pyridinyl |

Chlorophenyl-Substituted Triazoles

Example Compounds :

- 3-(3-Chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine (): Structural Differences: A chlorophenyl group and benzylthio substituent replace the target’s 2-methylphenyl and methylsulfanyl groups.

Key Findings and Implications

Substituent Effects :

- Methylsulfanyl (SCH₃) : Contributes to moderate lipophilicity and may participate in sulfur-π interactions with biological targets.

- Carboxamide (CONH₂) : Enhances hydrogen-bonding capacity, improving target binding compared to simpler amines or thioethers.

Activity Trends :

- Antimicrobial activity is maximized with electron-withdrawing groups (e.g., Cl) or charged moieties (e.g., hydroxyphenyl).

- The target compound’s balance of lipophilic (methylphenyl) and polar (carboxamide) groups may optimize bioavailability and target engagement.

Synthetic Feasibility :

- The target compound’s synthesis likely follows routes similar to and , though yields may vary due to steric effects from the 2-methylphenyl group.

Biological Activity

The compound 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide , with CAS number 338391-91-6, is a member of the triazole family, which has garnered interest for its diverse biological activities. This article aims to provide a comprehensive review of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₅OS

- Molecular Weight : 263.32 g/mol

- Structure : The compound features a triazole ring substituted with an amino group and a methylsulfanyl group, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole, including the compound , exhibit significant anticancer properties. For instance:

- Synthesis and Evaluation : A study synthesized various 3-amino-1,2,4-triazole derivatives and evaluated their anticancer activity against multiple cancer cell lines using the XTT assay. Results indicated that compounds with a 3-bromophenylamino moiety exhibited enhanced efficacy across several tested cell lines, suggesting that structural modifications can lead to improved biological responses .

- Mechanism of Action : The anticancer mechanism is believed to involve the inhibition of angiogenesis and induction of apoptosis in cancer cells. Compounds derived from the triazole scaffold showed promising dual activity against cancer proliferation and angiogenesis .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored:

- Screening for Activity : Various studies have screened 1,2,4-triazole derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some derivatives demonstrated moderate to good antimicrobial effects .

- Specific Findings : In one evaluation, compounds with hydrazide functions showed moderate activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis, indicating that structural variations can influence antimicrobial efficacy .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have been assessed through cytokine release studies:

- Cytokine Modulation : In vitro studies on peripheral blood mononuclear cells (PBMC) revealed that certain derivatives significantly inhibited the production of pro-inflammatory cytokines like TNF-α and IL-6. Compounds showed a reduction in TNF-α levels by approximately 44–60% at specific concentrations .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Anticancer | Significant efficacy against various cancer cell lines; mechanisms include apoptosis induction and antiangiogenesis. |

| Antimicrobial | Moderate to good activity against several bacterial strains; effectiveness varies with structural modifications. |

| Anti-inflammatory | Inhibition of cytokine production; potential therapeutic applications in inflammatory diseases. |

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple triazole derivatives, the compound exhibited notable cytotoxicity against HeLa and MCF-7 cell lines. The results indicated that modifications at the phenyl position could enhance biological activity.

Case Study 2: Antimicrobial Screening

A series of synthesized triazoles were tested for their antimicrobial properties against clinical isolates. The compound demonstrated effective inhibition against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 3-amino-N-(2-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves multi-step processes starting from substituted phenyl precursors. Key steps include:

- Condensation reactions using intermediates like 2-methylphenyl isocyanide and triazole-thiol derivatives under reflux conditions with polar aprotic solvents (e.g., DMF or THF) .

- Substitution reactions at the triazole core: Methylsulfanyl groups can be introduced via nucleophilic substitution using methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) .

- Yield optimization : Control reaction temperature (60–80°C), use catalysts like CuI for azide-alkyne cycloadditions, and employ column chromatography for purification .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

Answer:

A combination of techniques ensures accurate characterization:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the methylphenyl, methylsulfanyl, and carboxamide groups. Aromatic protons appear as multiplet signals in δ 7.0–8.0 ppm, while the methylsulfanyl group resonates at δ 2.5–3.0 ppm .

- X-ray crystallography : Resolves spatial arrangements of the triazole ring and substituents. For example, triazole derivatives often exhibit planar geometry with bond angles close to 120° between N1–C2–N3 .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 306.1) and fragmentation patterns .

Advanced: How can computational modeling predict the reactivity of the methylsulfanyl group in this compound under oxidative or nucleophilic conditions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density at the sulfur atom, predicting susceptibility to oxidation (e.g., sulfoxide/sulfone formation) .

- Molecular Dynamics Simulations : Model interactions with nucleophiles (e.g., hydroxide ions) to evaluate substitution kinetics. Solvent effects (e.g., water vs. DMSO) can be incorporated to refine predictions .

- Experimental Validation : Compare computational results with empirical data from controlled oxidation/reduction experiments using agents like H₂O₂ or NaBH₄ .

Advanced: How can contradictions in reported biological activities of 1,2,4-triazole derivatives be resolved methodologically?

Answer:

Contradictions often arise from variations in assay conditions or substituent effects. A systematic approach includes:

- Structure-Activity Relationship (SAR) Studies : Compare analogues with controlled modifications (e.g., replacing methylsulfanyl with cyclohexyl or fluorophenyl groups) to isolate functional group contributions .

- Standardized Bioassays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, use HepG2 cells for cytotoxicity assays instead of heterogeneous primary cultures .

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, triazoles with electron-withdrawing groups (e.g., –CF₃) often show enhanced enzyme inhibition compared to electron-donating groups .

Basic: What strategies mitigate the low aqueous solubility of this compound in in vitro studies?

Answer:

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .

- Derivatization : Introduce hydrophilic groups (e.g., –OH or –COOH) at the carboxamide or methylphenyl positions .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How can reaction engineering principles improve the scalability of synthesizing this compound?

Answer:

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cycloadditions) and reduce side reactions .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust parameters dynamically .

- Waste Minimization : Optimize solvent recovery (e.g., distillation of DMF) and catalyst recycling (e.g., CuI) .

Advanced: What mechanistic insights explain the role of the triazole ring in stabilizing metal complexes with this compound?

Answer:

- Coordination Chemistry : The triazole ring acts as a polydentate ligand, with N2 and N4 atoms binding to metal centers (e.g., Cu²⁺ or Zn²⁺). X-ray absorption spectroscopy (XAS) can confirm coordination geometry .

- Electrochemical Studies : Cyclic voltammetry reveals redox activity of metal-triazole complexes, useful for catalytic applications .

- Theoretical Studies : DFT calculations predict stabilization energies of metal complexes, guiding the design of catalysts or sensors .

Basic: How are stability and degradation profiles assessed for this compound under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.